ABHD6 Potency vs. JZL184
WWL123 inhibits ABHD6 with an IC50 of 430 nM, demonstrating approximately 7-fold higher potency against ABHD6 compared to the widely used MAGL inhibitor JZL184, which exhibits an ABHD6 IC50 of 2,940 nM in rat brain proteomes [1]. This differential potency underscores WWL123's utility as a selective ABHD6 tool compound where JZL184 would produce confounding MAGL inhibition [2].
| Evidence Dimension | ABHD6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | WWL123: IC50 = 430 nM (0.43 µM) |
| Comparator Or Baseline | JZL184: IC50 = 2,940 nM against rat ABHD6 |
| Quantified Difference | WWL123 is approximately 6.8-fold more potent against ABHD6 than JZL184 |
| Conditions | WWL123: In vitro competitive ABPP against recombinant ABHD6; JZL184: Competitive ABPP in rat brain proteomes |
Why This Matters
For experiments requiring ABHD6 inhibition without confounding MAGL blockade, WWL123 provides a cleaner pharmacological tool with 7-fold greater ABHD6 potency than JZL184.
- [1] Chang JW, Niphakis MJ, Lum KM, et al. Highly selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. Chem Biol. 2012;19(5):579-588. Table 1. View Source
- [2] Bachovchin DA, Ji T, Simon GM, et al. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Proc Natl Acad Sci USA. 2010;107(49):20941-20946. View Source
